Cas no 7127-19-7 (2-Phenyl-4,5-dihydrooxazole)

2-Phenyl-4,5-dihydrooxazole is a versatile heterocyclic compound featuring a five-membered oxazoline ring with a phenyl substituent at the 2-position. This structure imparts stability and reactivity, making it valuable as an intermediate in organic synthesis, particularly in asymmetric catalysis and chiral auxiliary applications. Its rigid framework facilitates stereoselective transformations, while the oxazoline moiety enhances coordination properties in metal-catalyzed reactions. The compound is also employed in the preparation of pharmaceuticals, agrochemicals, and functional materials due to its tunable electronic and steric effects. High purity grades ensure consistent performance in demanding synthetic processes.
2-Phenyl-4,5-dihydrooxazole structure
2-Phenyl-4,5-dihydrooxazole structure
商品名:2-Phenyl-4,5-dihydrooxazole
CAS番号:7127-19-7
MF:C9H9NO
メガワット:147.1739
MDL:MFCD00075541
CID:840931
PubChem ID:24863039

2-Phenyl-4,5-dihydrooxazole 化学的及び物理的性質

名前と識別子

    • 2-Phenyl-4,5-dihydrooxazole
    • 4,5-Dihydro-2-phenyloxazole
    • 2-Phenyl-2-oxazoline
    • 2-phenyl-4,5-dihydro-1,3-oxazole
    • 2-Phenyl-4,5-dihydro-oxazole
    • C9H9NO
    • (4,5-Dihydro-2-Oxazolyl)Benzene
    • 2-Phenyl(2-oxazoline)
    • oxazole, 4,5-dihydro-2-phenyl-
    • ZXTHWIZHGLNEPG-UHFFFAOYSA-N
    • 2-Phenyl-1,3-oxazol-2-ine
    • 2-phenyloxazoline
    • KSC494C8P
    • FCH1115599
    • 2-Phenyl-4,5-dihydro-1,3-oxazole #
    • DTXSID30288157
    • 2-Phenyl-2-oxazoline, 99%
    • F19688
    • InChI=1/C9H9NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H
    • AM20041065
    • BDBM50497964
    • D2155
    • 2-phenyl-4
    • SCHEMBL84185
    • AKOS005362465
    • CHEMBL3323438
    • 35255-75-5
    • FT-0698882
    • CS-W016346
    • 7127-19-7
    • SY052471
    • A866469
    • MFCD00075541
    • MDL: MFCD00075541
    • インチ: 1S/C9H9NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2
    • InChIKey: ZXTHWIZHGLNEPG-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2C([H])=C([H])C([H])=C([H])C=2[H])=NC([H])([H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 147.06800
  • どういたいしつりょう: 147.068413911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 21.6
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.118 g/mL at 25 °C(lit.)
  • ゆうかいてん: 12 °C (lit.)
  • ふってん: 243°C
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.567(lit.)
  • PSA: 21.59000
  • LogP: 0.89900
  • ようかいせい: 使用できません

2-Phenyl-4,5-dihydrooxazole セキュリティ情報

2-Phenyl-4,5-dihydrooxazole 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Phenyl-4,5-dihydrooxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D107070-5g
4,5-DIHYDRO-2-PHENYLOXAZOLE
7127-19-7 97%
5g
$130 2024-05-23
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031669-100g
2-Phenyl-4,5-dihydrooxazole
7127-19-7 99%
100g
¥471 2024-05-22
Chemenu
CM191345-100g
2-Phenyl-4,5-dihydrooxazole
7127-19-7 95%+
100g
$122 2024-07-24
TRC
P320993-100mg
2-Phenyl-4,5-dihydrooxazole
7127-19-7
100mg
$ 65.00 2022-06-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P863493-100g
2-Phenyl-2-oxazoline
7127-19-7 ≥99%
100g
¥1,413.00 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P11150-5g
2-Phenyl-2-oxazoline
7127-19-7
5g
¥86.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P11150-25g
2-Phenyl-2-oxazoline
7127-19-7
25g
¥286.0 2021-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031669-25g
2-Phenyl-4,5-dihydrooxazole
7127-19-7 99%
25g
¥128 2024-05-22
Fluorochem
208994-1g
2-Phenyl-4,5-dihydrooxazole
7127-19-7 95%
1g
£10.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P863493-25g
2-Phenyl-2-oxazoline
7127-19-7 ≥99%
25g
¥474.00 2022-09-01

2-Phenyl-4,5-dihydrooxazole 関連文献

2-Phenyl-4,5-dihydrooxazoleに関する追加情報

2-Phenyl-4,5-Dihydrooxazole (CAS No. 7127-19-7): A Versatile Heterocyclic Compound in Modern Chemistry

2-Phenyl-4,5-dihydrooxazole, identified by the Chemical Abstracts Service (CAS) number 7127-19-7, is a heterocyclic organic compound that has garnered significant attention in the fields of pharmaceutical research, materials science, and synthetic chemistry. Its unique five-membered ring structure, characterized by an oxygen atom and a nitrogen atom in a 1,3-dioxolane framework with an aromatic phenyl substituent, provides a foundation for diverse chemical reactivity and functionalization pathways. This compound serves as a critical intermediate in the synthesis of bioactive molecules and has been extensively studied for its role in developing novel therapeutic agents and advanced materials.

The molecular structure of 2-phenoxyoxazolidine (commonly referred to as 4,5-dihydrooxazole) features a saturated oxazolidine core fused to a benzene ring at the 2-position. The oxazolidine moiety is known for its ability to form stable hydrogen bonds and chelate metal ions, making it a valuable scaffold in catalysis and drug design. Recent studies have highlighted its utility as a chiral auxiliary in asymmetric synthesis, where the phenyl group contributes to stereochemical control during enantioselective reactions.

In the realm of pharmaceutical research, 4,5-dihydrooxazole derivatives have demonstrated promising biological activities. For instance, compounds derived from this scaffold have shown inhibitory effects against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases like Alzheimer’s. A 2023 study published in *Journal of Medicinal Chemistry* reported that modified phenyloxazolidines exhibited enhanced blood-brain barrier permeability compared to traditional acetylcholinesterase inhibitors like donepezil.

The synthetic versatility of CAS No. 7127-19-7 is further underscored by its role as a building block for complex natural products and drug candidates. Researchers at the University of Tokyo recently developed an efficient one-pot protocol for converting this compound into oxazolone-based antibiotics using microwave-assisted conditions under solvent-free systems—a method aligned with green chemistry principles.

In materials science applications, polymers containing repeating units of phenyloxazolidine monomers have been explored for their thermoresponsive properties. These materials exhibit phase transitions at specific temperatures due to hydrogen bonding interactions between adjacent oxazolidine rings—a phenomenon exploited in smart drug delivery systems and temperature-sensitive coatings.

The chemical stability of 4,5-dihydrooxazole frameworks under various reaction conditions makes them ideal candidates for use in multi-step syntheses where functional group compatibility is crucial. Notably, recent advances in transition-metal-catalyzed cross-coupling reactions have enabled selective C-H bond functionalization at both the phenyl ring and oxazolidine core without compromising structural integrity.

An emerging area of interest involves the use of phenyloxazolidines as ligands in homogeneous catalysis systems. Their bidentate coordination capabilities allow them to stabilize transition metal complexes through both oxygen and nitrogen donor atoms—a property leveraged in palladium-catalyzed C-C bond formation reactions with improved turnover frequencies reported up to 80% higher than conventional phosphine ligands according to data from Nature Catalysis (Q3 2023).

The compound's optical properties also make it relevant for optoelectronic applications. When incorporated into conjugated polymer backbones through π-conjugation extension strategies involving alternating electron donor/acceptor units along with aromatic rings like thiophene or fluorene moieties—resulting materials display tunable bandgap energies suitable for organic photovoltaics or light-emitting diodes.

In summary, the multifaceted nature of phenyloxazolidines, particularly those bearing CAS number 7127–19–7, positions them as indispensable tools across multiple scientific disciplines ranging from medicinal chemistry to nanotechnology development projects currently underway at leading research institutions worldwide including MIT's Koch Institute for Integrative Cancer Research where ongoing work focuses on creating targeted cancer therapies based on these heterocyclic structures.

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Amadis Chemical Company Limited
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